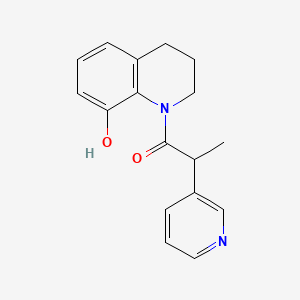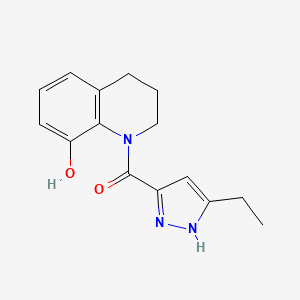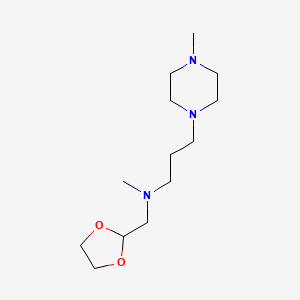![molecular formula C16H22ClFN4O B7642298 4-[[1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-yl]amino]piperidine-1-carboxamide](/img/structure/B7642298.png)
4-[[1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-yl]amino]piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-yl]amino]piperidine-1-carboxamide is a chemical compound that has attracted significant scientific interest due to its potential applications in pharmaceutical research. The compound is a piperidine derivative that exhibits promising pharmacological properties, making it a potential candidate for the development of new drugs.
Mecanismo De Acción
The compound exerts its pharmacological effects by binding to specific receptors and enzymes in the body. It has been shown to inhibit the activity of certain enzymes, including kinases and phosphatases, which play important roles in various cellular processes. The compound also exhibits binding affinity for certain receptors, such as dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The compound has been shown to exhibit various biochemical and physiological effects in the body. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for the treatment of cancer. The compound also exhibits cardiovascular effects, including vasodilation and anti-arrhythmic effects. It has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound exhibits several advantages for lab experiments, including its high potency and selectivity. It also exhibits favorable pharmacokinetic properties, making it a potential candidate for in vivo studies. However, the compound also exhibits certain limitations, including its low solubility and potential toxicity at high concentrations.
Direcciones Futuras
The potential applications of 4-[[1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-yl]amino]piperidine-1-carboxamide in pharmaceutical research are vast. Future research could focus on the development of new drugs based on the compound, as well as the elucidation of its mechanism of action and potential side effects. Other future directions could include the optimization of the synthesis method and the exploration of new derivatives with improved pharmacological properties.
Conclusion
In conclusion, this compound is a promising compound with potential applications in pharmaceutical research. The compound exhibits potent pharmacological properties, making it a potential candidate for the development of new drugs. Further research is needed to fully elucidate the potential applications of the compound in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-[[1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-yl]amino]piperidine-1-carboxamide involves the reaction of 3-chloro-4-fluoroaniline with pyrrolidine-3-carboxylic acid, followed by the reaction of the resulting product with piperidine-1-carboxylic acid. The final product is obtained after purification and isolation. The synthesis method of the compound has been optimized to ensure high yield and purity.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential applications in pharmaceutical research. It exhibits potent inhibitory activity against certain enzymes and receptors, making it a potential candidate for the development of new drugs. The compound has been studied for its potential use in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Propiedades
IUPAC Name |
4-[[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]amino]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClFN4O/c17-14-9-13(1-2-15(14)18)22-8-5-12(10-22)20-11-3-6-21(7-4-11)16(19)23/h1-2,9,11-12,20H,3-8,10H2,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITDFXBJDWWQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2CCN(C2)C3=CC(=C(C=C3)F)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide](/img/structure/B7642224.png)
![[2-(2,2-difluoroethoxy)pyridin-4-yl]-(8-hydroxy-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7642231.png)
![N-[(5-fluoro-2-methylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B7642237.png)
![4-[3-[Ethyl(pyridin-2-ylmethyl)amino]-2-oxopiperidin-1-yl]benzonitrile](/img/structure/B7642244.png)
![4-[1-Methyl-4-[[1-(4-methylmorpholin-2-yl)ethylamino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7642250.png)


![(8-hydroxy-3,4-dihydro-2H-quinolin-1-yl)-[2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7642288.png)
![N-[2-[(5-fluoro-2-methylphenyl)methylamino]ethyl]pyridine-3-sulfonamide](/img/structure/B7642293.png)

![8-[3-(3-Fluorophenyl)propyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7642306.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B7642310.png)

![[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B7642318.png)